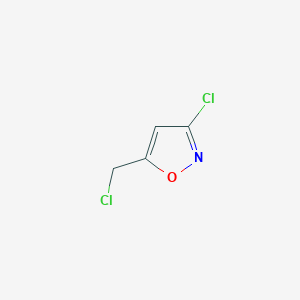

3-Chloro-5-(chloromethyl)-1,2-oxazole

Description

Significance of Halogenated Oxazoles in Organic Synthesis

Halogenated oxazoles are highly versatile intermediates in organic synthesis due to the reactivity imparted by the halogen substituents. The position of the halogen on the oxazole (B20620) ring significantly influences its chemical behavior. For instance, a halogen at the C2 position of the oxazole ring is particularly susceptible to nucleophilic substitution, providing a gateway for the introduction of a wide array of functional groups.

The presence of a chloromethyl group at the C5 position, as seen in 3-Chloro-5-(chloromethyl)-1,2-oxazole, adds another layer of synthetic utility. This group behaves similarly to a benzylic halide, making the chlorine atom readily displaceable by various nucleophiles such as amines, alkoxides, and thiolates. This reactivity allows for the straightforward elaboration of the molecule, enabling the construction of more complex chemical architectures.

Furthermore, halogen atoms on the oxazole ring can participate in various transition metal-catalyzed cross-coupling reactions. These powerful bond-forming methodologies, including Suzuki, Stille, and Heck couplings, allow for the introduction of aryl, vinyl, and alkyl groups, further expanding the synthetic possibilities. The strategic placement of two different halogen atoms—a chloro group on the ring and a chloromethyl substituent—offers the potential for selective and sequential reactions, making this compound a powerful tool for combinatorial chemistry and the synthesis of diverse compound libraries. The inherent biological activities associated with halogenated compounds also make these oxazole derivatives attractive targets for medicinal chemistry research. chemicalbook.comparchem.com

Historical Context and Evolution of 1,2-Oxazole Chemistry

The journey of 1,2-oxazole (isoxazole) chemistry dates back to the late 19th century, with the first synthesis of an isoxazole (B147169) compound reported in 1888. nih.gov A significant early milestone in the field was the work of Claisen in 1903, who developed a method for synthesizing isoxazoles by the oximation of propargylaldehyde acetal. mdpi.com

A pivotal advancement in isoxazole synthesis came between 1930 and 1946 through the extensive studies of Quilico and his group on the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds. This method remains a cornerstone of isoxazole synthesis to this day. ontosight.ai

Over the decades, the synthetic toolbox for accessing isoxazoles has expanded considerably. Traditional methods often relied on the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the use of α,β-unsaturated ketones. While effective, these methods sometimes suffered from limitations in terms of regioselectivity and substrate scope.

The evolution of organic synthesis has brought forth more sophisticated and efficient approaches to isoxazole construction. Modern methodologies frequently employ transition metal catalysis, such as copper- and palladium-catalyzed reactions, which offer milder reaction conditions and greater control over regioselectivity. mdpi.com Furthermore, the principles of green chemistry have influenced the development of more environmentally benign synthetic routes, utilizing less hazardous reagents and solvents. mdpi.com The ongoing development of novel regioselective functionalization techniques continues to refine and expand the accessibility and utility of the isoxazole scaffold in contemporary organic chemistry. uni.lu

Current Research Landscape and Emerging Trends for this compound

While the broader class of halogenated oxazoles is well-established as versatile synthetic intermediates, the specific compound this compound remains a subject of specialized interest. Current research appears to be focused on leveraging its dual reactivity—the chloro group on the heterocyclic ring and the chloromethyl substituent—for the construction of novel molecular frameworks.

An emerging trend in the application of such bifunctional building blocks is in the field of medicinal chemistry. The oxazole core is a known pharmacophore present in a variety of biologically active compounds, exhibiting activities such as antibacterial, antifungal, antiviral, and anticancer properties. nih.govderpharmachemica.com The presence of chlorine atoms can often enhance the biological activity of a molecule. Therefore, this compound is an attractive starting material for the synthesis of new potential therapeutic agents. Researchers are likely exploring its use in the synthesis of targeted libraries of compounds for screening against various diseases.

Another area of active investigation is its application in materials science. The rigid, planar structure of the oxazole ring, combined with the potential for functionalization at two distinct sites, makes it a candidate for incorporation into novel polymers and functional materials with specific electronic or photophysical properties.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1240621-63-9 |

| Molecular Formula | C4H3Cl2NO |

| Synonyms | SCHEMBL7992582, EN300-1708796 |

| Class | Specialty Materials |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3Cl2NO |

|---|---|

Molecular Weight |

151.98 g/mol |

IUPAC Name |

3-chloro-5-(chloromethyl)-1,2-oxazole |

InChI |

InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 |

InChI Key |

WJNKLOLDISHGOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1Cl)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 5 Chloromethyl 1,2 Oxazole

Regioselective and Stereoselective Synthesis Strategies for the Oxazole (B20620) Core

The construction of the 1,2-oxazole (isoxazole) core with precise control over substituent placement is paramount for accessing target molecules like 3-chloro-5-(chloromethyl)-1,2-oxazole. Key strategies involve cycloaddition reactions and intramolecular cyclocondensations, followed by controlled installation of the chloro and chloromethyl groups.

Cycloaddition Approaches for 1,2-Oxazole Ring Formation

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a cornerstone for the synthesis of the 1,2-oxazole ring. To achieve the desired 3,5-disubstituted pattern, the regioselectivity of this reaction is critical and is influenced by both steric and electronic factors.

A prevalent method involves the in situ generation of nitrile oxides from aldoximes. For instance, the reaction of an aldoxime with an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) generates a hydroximoyl chloride, which upon treatment with a base, eliminates HCl to form the nitrile oxide. This reactive intermediate can then undergo cycloaddition with a suitable dipolarophile.

A one-pot synthesis of 3-substituted 5-(chloromethyl)isoxazoles has been developed using aldoximes and 2,3-dichloro-1-propene (B165496). In this approach, 2,3-dichloro-1-propene serves as both the solvent and the source of the three-carbon unit for the isoxazole (B147169) ring. The reaction proceeds through the in situ formation of a nitrile oxide from the aldoxime, which then undergoes a regioselective cycloaddition with 2,3-dichloro-1-propene to yield the 5-(chloromethyl)isoxazole (B1588054) derivative. This method is effective for both aromatic and aliphatic aldoximes. smolecule.com

| Starting Aldoxime | Product | Yield (%) |

| Benzaldehyde oxime | 5-(Chloromethyl)-3-phenyl-1,2-oxazole | 85 |

| 4-Chlorobenzaldehyde oxime | 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole | 88 |

| Heptanal oxime | 5-(Chloromethyl)-3-hexyl-1,2-oxazole | 75 |

This table illustrates the yields of 3-substituted 5-(chloromethyl)isoxazoles from various aldoximes using the one-pot synthesis with 2,3-dichloro-1-propene.

Ring-Closing Reactions and Intramolecular Cyclocondensations

Intramolecular cyclization strategies offer another powerful route to the 1,2-oxazole core. These methods often involve the formation of a key intermediate that contains both the N-O bond and the requisite carbon framework, which then undergoes ring closure.

One such approach is the electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones. Treatment of these substrates with an electrophilic halogen source, such as iodine monochloride (ICl), can lead to the formation of highly substituted isoxazoles under mild conditions. This methodology allows for the construction of isoxazole libraries with diverse substitution patterns. nih.gov

While not directly yielding the 3-chloro-5-(chloromethyl) pattern, intramolecular nitrile oxide cycloaddition (INOC) reactions are noteworthy for their efficiency in constructing fused polycyclic systems containing an isoxazole ring. In this strategy, a molecule containing both a nitrile oxide precursor (like an aldoxime) and an alkyne or alkene moiety is synthesized. Upon generation of the nitrile oxide, it undergoes an intramolecular [3+2] cycloaddition to form the bicyclic isoxazole product. wikipedia.org

Controlled Halogenation Pathways for C3-Chloro and C5-Chloromethyl Installation

The introduction of the chloro and chloromethyl groups at the C3 and C5 positions, respectively, requires carefully controlled halogenation strategies.

The 5-chloromethyl group is often introduced by utilizing a starting material that already contains this functionality, such as 2,3-dichloro-1-propene in the cycloaddition approach mentioned earlier. smolecule.com Alternatively, a 5-(hydroxymethyl)isoxazole can be converted to the corresponding 5-(chloromethyl) derivative using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

The installation of the chloro group at the C3 position can be more challenging. One potential strategy involves the synthesis of a 3-amino-1,2-oxazole derivative, which can then be converted to the 3-chloro analog via a Sandmeyer-type reaction. A deaminative chlorination of aminoheterocycles has been reported using a pyrylium (B1242799) reagent and a chloride source, offering a potential route for this transformation under relatively mild conditions. researchgate.net

Another approach could involve the direct chlorination of a pre-formed 5-(chloromethyl)-1,2-oxazole. However, controlling the regioselectivity of electrophilic halogenation on the isoxazole ring can be difficult. The presence of the electron-withdrawing chloromethyl group at C5 would likely direct electrophilic attack to other positions on the ring. Therefore, a strategy involving the construction of the ring with the C3-chloro substituent already in place or introduced through functional group manipulation is generally preferred.

Functionalization and Derivatization Routes of this compound

The two distinct halogenated positions on this compound offer versatile handles for further molecular elaboration through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacements of the Chloromethyl Moiety

The chloromethyl group at the C5 position is highly susceptible to nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. The chlorine atom is a good leaving group, allowing for the facile introduction of a wide array of functional groups.

This reactivity enables the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines can displace the chloride to form the corresponding 5-(aminomethyl)isoxazoles.

Thiols: Thiolates react readily to produce 5-(thiomethyl)isoxazole derivatives.

Alkoxides: Alkoxides can be used to synthesize 5-(alkoxymethyl)isoxazoles.

The reactivity of the chloromethyl group is significantly higher than that of the chloro group attached directly to the aromatic isoxazole ring at the C3 position in nucleophilic aromatic substitution reactions. This difference in reactivity allows for selective functionalization at the C5 position while leaving the C3-chloro group intact for subsequent transformations.

| Nucleophile | Product Type |

| R-NH₂ (Primary Amine) | 5-(Alkylaminomethyl)-3-chloro-1,2-oxazole |

| R₂NH (Secondary Amine) | 5-(Dialkylaminomethyl)-3-chloro-1,2-oxazole |

| R-SH (Thiol) | 5-(Alkylthiomethyl)-3-chloro-1,2-oxazole |

| R-OH (Alcohol/Phenol) | 5-(Alkoxymethyl/Aryloxymethyl)-3-chloro-1,2-oxazole |

This table provides examples of product types from nucleophilic displacement of the chloromethyl group in this compound.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The C3-chloro substituent on the 1,2-oxazole ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C3 position of the isoxazole and a variety of organoboron reagents, such as boronic acids or their esters. This method is highly versatile for introducing aryl, heteroaryl, or vinyl groups at this position. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.govrsc.org

Buchwald–Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of a C-N bond between the C3 position of the isoxazole and a primary or secondary amine. This method provides a direct route to 3-amino-1,2-oxazole derivatives, which are important building blocks in medicinal chemistry. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. wikipedia.orgnih.govnih.gov

| Reaction | Coupling Partner | Product Type | Catalyst/Ligand System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | 3-Aryl/Vinyl-5-(chloromethyl)-1,2-oxazole | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Buchwald-Hartwig | R-NH₂ | 3-Amino-5-(chloromethyl)-1,2-oxazole | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP |

This table summarizes common metal-catalyzed cross-coupling reactions at the C3-chloro position of this compound.

The selective functionalization of the two different chloro-substituents in this compound, based on their distinct reactivities, makes this compound a valuable and versatile intermediate for the synthesis of a wide range of complex, polysubstituted 1,2-oxazole derivatives.

Electrophilic Substitutions on the Oxazole Ring System

The 1,2-oxazole (isoxazole) ring, a core component of this compound, exhibits a complex reactivity profile towards electrophilic substitution. Generally, the isoxazole ring is considered an electron-deficient heterocycle, which makes it relatively unreactive towards electrophilic aromatic substitution (SEAr) reactions. This low nucleophilicity means that harsh reaction conditions are often required, which can lead to ring degradation.

Research into the functionalization of isoxazoles often circumvents direct SEAr by employing strategies like transition-metal-catalyzed C-H activation or by utilizing pre-functionalized starting materials. For instance, instead of adding a substituent via electrophilic attack, a common approach involves the cycloaddition of components that already contain the desired functionalities, which are then carried into the final isoxazole product.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of complex heterocyclic compounds like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. researchgate.net For isoxazole synthesis, this translates into developing methodologies that employ safer solvents, reduce reaction times, and maximize the incorporation of starting materials into the final product. bohrium.com

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. bohrium.com In the context of isoxazole synthesis, significant progress has been made in developing solvent-free and water-mediated reaction protocols.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. bohrium.com Several methods for synthesizing substituted isoxazoles in aqueous media have been reported. For example, the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds can be performed efficiently in water at room temperature. beilstein-journals.orgnih.govolemiss.eduresearchgate.net These reactions are often fast, completing within a few hours, and provide an environmentally benign route to highly functionalized isoxazoles. beilstein-journals.orgnih.govolemiss.eduresearchgate.net

Solvent-free synthesis, another green alternative, often utilizes mechanochemistry (ball-milling) or solid-phase reactions. nih.govrsc.org Mechanochemical methods have been successfully applied to the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to produce 3,5-disubstituted isoxazoles. nih.govrsc.org These solvent-free approaches not only eliminate the need for hazardous solvents but can also simplify product work-up and purification, leading to a more efficient and sustainable process. nih.govresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Isoxazoles

| Methodology | Typical Conditions | Key Advantages | Reference(s) |

| Water-Mediated Synthesis | Nitrile oxide cycloaddition in H₂O/MeOH mixture at room temperature. | Environmentally friendly solvent, mild reaction conditions, fast reaction times (1-2 hours). | beilstein-journals.orgnih.govolemiss.eduresearchgate.net |

| Solvent-Free Mechanosynthesis | Ball-milling of terminal alkynes and hydroxyimidoyl chlorides with a Cu/Al₂O₃ catalyst. | Eliminates organic solvents, scalable, recyclable catalyst, simplified work-up. | nih.govrsc.org |

| Ultrasound-Assisted Synthesis | Sonication in an aqueous medium, often with a catalyst. | Reduced reaction times (15-30 min), high yields, energy efficient, operational simplicity. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 140-700W) in a suitable solvent or solvent-free. | Drastically reduced reaction times (2-10 min vs. 6-8 hours), improved yields, cleaner reactions. | researchgate.netnveo.orgorganic-chemistry.orgzenodo.org |

The use of alternative energy sources like microwave irradiation and ultrasound is a cornerstone of green chemistry, aiming to improve energy efficiency and accelerate reaction rates. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for the rapid production of isoxazole derivatives. nih.gov Conventional heating methods for isoxazole synthesis can require long reaction times, often several hours. researchgate.net In contrast, microwave irradiation can complete the same reactions in a matter of minutes, leading to significant energy savings and higher throughput. researchgate.netnveo.org For instance, the reaction of chalcones with hydroxylamine (B1172632) hydrochloride to form isoxazoles, which takes 6-8 hours by conventional heating to yield 58-69%, can be completed in 6-10 minutes with improved yields of 67-82% under microwave conditions. researchgate.net This acceleration is due to the efficient and direct heating of the reaction mixture by microwaves. organic-chemistry.orgnih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. mdpi.com This technique has been successfully applied to the one-pot, multi-component synthesis of isoxazoles and isoxazolines in aqueous media. mdpi.comnih.govresearchgate.net Sonication can significantly enhance reaction efficiency, reduce energy consumption, and shorten reaction times often to under 30 minutes. mdpi.comresearchgate.net Comparison studies have demonstrated that ultrasound irradiation promotes cleaner transformations and higher yields compared to traditional stirring methods, aligning with the goals of sustainable chemistry. researchgate.net

Evaluating the "greenness" of a chemical synthesis requires quantitative metrics. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used measures. chembam.com

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently greener as they generate less waste. Addition reactions, such as cycloadditions which are commonly used to form the isoxazole ring, are ideal in this regard as they can theoretically achieve 100% atom economy. mdpi.com

The E-Factor provides a complementary measure by quantifying the amount of waste produced relative to the amount of desired product. chembam.com It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor signifies a more environmentally friendly process. The calculation should ideally include all waste streams, such as solvent losses, reaction byproducts, and catalyst and processing wastes. In industrial sectors like pharmaceuticals, E-Factors can be notoriously high (25 to >100), highlighting the significant opportunity for improvement through the application of green chemistry principles. chembam.com By optimizing synthetic routes for isoxazoles to use catalytic reagents, minimize solvent use, and favor high atom economy reactions, the E-Factor can be substantially reduced. mdpi.com

Table 2: Green Chemistry Metrics

| Metric | Definition | Ideal Value | Significance in Isoxazole Synthesis |

| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved. | High (approaching 100%) | Favors cycloaddition and addition reactions for constructing the isoxazole ring, which are inherently atom-economical. mdpi.com |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Low (approaching 0) | Encourages the use of catalytic rather than stoichiometric reagents, solvent reduction, and recycling to minimize waste streams. chembam.com |

Reaction Mechanisms and Reactivity Profiles of 3 Chloro 5 Chloromethyl 1,2 Oxazole

Detailed Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Core

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, yet it exhibits distinct reactivity patterns compared to benzene (B151609). The presence of two heteroatoms, nitrogen and oxygen, creates a unique electronic landscape within the ring.

Electrophilic Reactivity: Electrophilic aromatic substitution on the isoxazole (B147169) ring is generally less facile than on benzene due to the electron-withdrawing nature of the heteroatoms. When such reactions do occur, the position of substitution is highly directed. For isoxazoles, electrophilic attack is favored at the C4 position. This preference can be rationalized by examining the resonance structures of the intermediates formed upon electrophilic attack at the C3, C4, and C5 positions. Attack at C4 results in a more stable cationic intermediate where the positive charge is better delocalized without placing it on the electronegative oxygen atom. While no specific studies on the electrophilic substitution of 3-chloro-5-(chloromethyl)-1,2-oxazole were found, it is anticipated that any such reaction would preferentially occur at the C4 position, provided the reaction conditions are harsh enough to overcome the deactivating effects of the chloro substituents.

Nucleophilic Reactivity: The isoxazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. However, the substituents on the ring in this compound are the primary sites for nucleophilic reactions. The chlorine atom at the C3 position and the chloromethyl group at the C5 position are both susceptible to nucleophilic displacement. The reactivity of these sites will be discussed in more detail in the subsequent sections.

Mechanistic Role of Chlorine Substituents in Directing Chemical Transformations

The two chlorine atoms in this compound play a crucial role in defining its reactivity, acting as both leaving groups and electronic modifiers of the isoxazole core.

The chlorine atom at the C3 position is attached to an sp2-hybridized carbon of the aromatic isoxazole ring. This C-Cl bond is generally less reactive towards nucleophilic substitution than an alkyl chloride bond. Nucleophilic aromatic substitution (SNAr) on chloro-substituted azoles is a known process, but it typically requires strong nucleophiles and often harsh reaction conditions. The electron-withdrawing nature of the isoxazole ring itself, coupled with the inductive effect of the C5-chloromethyl group, may provide some activation for nucleophilic attack at the C3 position.

The mechanism of such a substitution would likely proceed through an addition-elimination pathway, where the nucleophile attacks the C3 carbon to form a transient, negatively charged Meisenheimer-like intermediate. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the chloride ion restores the aromaticity of the isoxazole ring. The kinetics of such reactions are typically second-order, depending on the concentration of both the isoxazole and the nucleophile.

The chloromethyl group at the C5 position is an alkyl halide and is, therefore, significantly more susceptible to nucleophilic substitution than the C3-chloro substituent. The chlorine atom is a good leaving group, and the benzylic-like position (adjacent to the aromatic isoxazole ring) can stabilize a developing positive charge in the transition state of an SN1-type reaction. However, given that it is a primary alkyl halide, an SN2 mechanism is more likely to be dominant.

In an SN2 reaction, a nucleophile directly attacks the carbon atom of the chloromethyl group, leading to a concerted displacement of the chloride ion. The rate of this reaction is dependent on the concentration of both the isoxazole and the nucleophile. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, are expected to readily displace the chlorine atom of the C5-chloromethyl group. This high reactivity makes the C5-chloromethyl group a versatile handle for the introduction of various functional groups onto the isoxazole scaffold.

The relative reactivity of the two chlorine atoms is a key aspect of the molecule's chemoselectivity, a topic that will be explored further in section 3.5.

Ring-Opening and Ring-Closure Mechanistic Pathways of Oxazoles

The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. These ring-opening reactions provide access to a variety of acyclic compounds and can be a powerful tool in organic synthesis.

Base-Catalyzed Ring Opening: Isoxazoles can undergo ring opening in the presence of a base. The mechanism of this reaction is believed to be initiated by the deprotonation of a carbon atom adjacent to the ring or a substituent on the ring. For 3-unsubstituted isoxazoles, deprotonation at the C3 position can lead to N-O bond cleavage. Although this compound is substituted at the C3 position, strong basic conditions could potentially lead to complex rearrangements or decomposition.

Reductive Ring Opening: The N-O bond of the isoxazole ring can also be cleaved under reductive conditions. Catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) is a common method for this transformation. This process typically leads to the formation of β-enaminones, which are versatile synthetic intermediates. The specific products of the reductive ring opening of this compound would depend on the reaction conditions and the subsequent stability of the initially formed intermediates.

Thermal and Photochemical Rearrangements: Isoxazoles can also undergo thermal or photochemical rearrangements. These reactions often proceed through the initial cleavage of the N-O bond to form a diradical or a vinyl nitrene intermediate. These highly reactive species can then undergo a variety of subsequent transformations, including rearrangement to form other heterocyclic systems, such as oxazoles, or fragmentation into smaller molecules. The specific outcome of such a rearrangement for this compound would be influenced by the presence of the chloro substituents.

Kinetics and Thermodynamics of Characteristic Reactions

Nucleophilic Substitution at the C5-Chloromethyl Group: As previously mentioned, the SN2 reaction at the C5-chloromethyl group is expected to be a bimolecular process. The rate law for this reaction would be:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles would lead to a faster reaction rate. Polar aprotic solvents are generally favored for SN2 reactions. The thermodynamics of this substitution are typically favorable, as a stable chloride ion is displaced by a new, stable bond between the carbon and the nucleophile.

Nucleophilic Aromatic Substitution at the C3-Chloro Group: The kinetics of SNAr reactions are also typically second-order. However, the activation energy for substitution at the C3 position is expected to be significantly higher than for the C5-chloromethyl group due to the greater strength of the sp2 C-Cl bond and the energy required to disrupt the aromaticity of the isoxazole ring in the transition state.

Ring-Opening Reactions: The thermodynamics of isoxazole ring-opening reactions can vary. Base-catalyzed ring opening is often driven by the formation of a more stable, resonance-stabilized acyclic anion. Reductive ring openings are generally thermodynamically favorable due to the formation of stronger C-H and O-H or N-H bonds at the expense of the weaker N-O bond and the reducing agent.

The following table provides a qualitative summary of the expected kinetic and thermodynamic parameters for the characteristic reactions of this compound.

| Reaction Type | Position | Expected Kinetics | Expected Activation Energy (Ea) | Expected Thermodynamics (ΔG) |

| Nucleophilic Substitution | C5-Chloromethyl | Second-order (SN2) | Moderate | Favorable |

| Nucleophilic Aromatic Substitution | C3-Chloro | Second-order (SNAr) | High | Can be favorable with strong nucleophiles |

| Base-Catalyzed Ring Opening | Ring | Dependent on mechanism | High | Can be favorable |

| Reductive Ring Opening | Ring | Dependent on reductant | Moderate to High | Favorable |

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The presence of two distinct electrophilic centers (the C3-chloro and C5-chloromethyl groups) and the isoxazole ring itself leads to interesting considerations of selectivity in reactions of this compound.

Chemoselectivity: In reactions with nucleophiles, the C5-chloromethyl group is expected to be significantly more reactive than the C3-chloro group. Therefore, under mild conditions, a nucleophile would selectively displace the chlorine atom of the chloromethyl group, leaving the C3-chloro substituent intact. This difference in reactivity allows for the selective functionalization of the C5 position. To achieve substitution at the C3 position, one might need to employ more forcing conditions or use a protecting group strategy for the C5-chloromethyl group.

Regioselectivity: In electrophilic aromatic substitution reactions, as discussed earlier, the C4 position of the isoxazole ring is the most likely site of attack. This high regioselectivity is a common feature of the isoxazole ring system. In ring-opening reactions, the regioselectivity of the cleavage (i.e., which bonds are broken) will depend on the specific mechanism and the nature of the reagents used.

Stereoselectivity: For reactions occurring at the C5-chloromethyl group, if the incoming nucleophile or the resulting product introduces a chiral center, the stereochemical outcome would need to be considered. For a standard SN2 reaction, inversion of configuration at the carbon atom would be expected. However, since the carbon of the chloromethyl group is not a stereocenter in the starting material, this is not a primary concern unless subsequent reactions create one. In cycloaddition reactions involving the isoxazole ring, the stereoselectivity of the addition would be an important factor, but such reactions are not well-documented for this specific compound.

The following table summarizes the expected selectivity in reactions of this compound.

| Reaction Type | Selectivity Type | Expected Outcome |

| Nucleophilic Substitution | Chemoselectivity | Preferential reaction at the C5-chloromethyl group. |

| Electrophilic Aromatic Substitution | Regioselectivity | Preferential substitution at the C4 position. |

| SN2 at C5-Chloromethyl | Stereoselectivity | Inversion of configuration if a stereocenter is formed. |

Applications of 3 Chloro 5 Chloromethyl 1,2 Oxazole in Advanced Materials and Chemical Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Systems

3-Chloro-5-(chloromethyl)-1,2-oxazole serves as a foundational scaffold for the synthesis of intricate heterocyclic structures. The isoxazole (B147169) ring itself is a stable aromatic system, but the weaker N-O bond can be cleaved under reductive conditions, revealing underlying functionalities like β-enaminones or 1,3-dicarbonyl compounds. This latent functionality, combined with the reactivity of the two chlorine atoms, makes it a powerful tool for synthetic chemists. mdpi.comlifechemicals.com The chlorine atom on the isoxazole ring and the chlorine on the methyl group exhibit different reactivities, allowing for selective transformations. The chloromethyl group is particularly susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. researchgate.net

The construction of polycyclic and fused heterocyclic systems is a significant area of organic synthesis, driven by the search for novel therapeutic agents and functional materials. doaj.org While direct examples of this compound being used to create fused systems are not extensively documented, its structure is amenable to established cyclization strategies. A primary method for forming fused isoxazole rings is through intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne (INOC reaction). mdpi.comresearchgate.net

A plausible synthetic route could involve the selective substitution of the chloromethyl group with a nucleophile containing a terminal alkyne. The resulting molecule, now bearing a pendant alkyne chain, could undergo further modification at the C3-chloro position to introduce a precursor to a nitrile oxide, such as an aldoxime. Subsequent in-situ generation of the nitrile oxide would trigger an intramolecular cycloaddition, leading to the formation of a new ring fused to the original isoxazole core. mdpi.com This strategy allows for the creation of novel tetracyclic systems and other complex polycyclic architectures. mdpi.com

Table 1: Potential Reactions for Fused Heterocycle Synthesis

| Reaction Type | Description | Potential Role of this compound |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | An alkyne or alkene tethered to a nitrile oxide precursor undergoes cyclization to form a fused isoxazole ring. | The chloromethyl group can be functionalized to introduce the alkyne/alkene tether for the intramolecular reaction. |

| Inverse-Electron-Demand Diels-Alder | The isoxazole ring acts as a diene, reacting with an electron-rich dienophile to form a bicyclic intermediate which can rearrange to form other heterocycles like pyridines. | Serves as the diene component, leading to complex substituted pyridines after rearrangement and reduction. rsc.org |

| Nucleophilic Aromatic Substitution/Cyclization | Sequential substitution of the two chloro groups by a dinucleophile can lead to the formation of a new fused ring system. | The differential reactivity of the two chloro positions can be exploited for regioselective ring closure. |

Macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their unique binding capabilities. The bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocycles incorporating the isoxazole moiety.

The two electrophilic centers—the carbon of the chloromethyl group and the C3 carbon of the isoxazole ring—can react with difunctional nucleophiles under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, reaction with a long-chain bis-phenol, diamine, or dithiol could lead to the formation of a large ring structure. The isoxazole ring would thus be integrated into the macrocyclic backbone, potentially influencing its conformation and properties.

Precursor in Polymer Chemistry and Functional Monomers

The development of functional polymers is a rapidly growing field, with applications ranging from drug delivery to advanced materials. Isoxazole-containing polymers are relatively unexplored compared to their triazole counterparts but offer unique properties. rsc.org The synthesis of polyisoxazoles has been achieved through the 1,3-dipolar cycloaddition of monomers containing both nitrile-N-oxide and alkyne functionalities. rsc.org

This compound can be envisioned as a precursor to such functional monomers. For example, the chloromethyl group could be converted to an azide, which can then be transformed into other functional groups suitable for polymerization. Alternatively, substitution reactions on both chlorine atoms could be used to introduce polymerizable groups like vinyl or acrylate (B77674) moieties. The direct polymerization of such functional monomers is a key strategy for creating polymers with a high degree of functionality. cmu.edu

Another approach is polycondensation. The reaction of this compound with a comonomer such as a bisphenol (e.g., Bisphenol A) could proceed via nucleophilic substitution at the chloromethyl position, potentially leading to the formation of a linear polymer with the isoxazole unit as a pendant group.

Table 2: Potential Polymerization Strategies

| Polymerization Method | Monomer Synthesis from this compound | Resulting Polymer Type |

| 1,3-Dipolar Cycloaddition | Conversion of the chloromethyl group to an alkyne and the C3-chloro to a nitrile oxide precursor (or vice-versa on a comonomer). | Polyisoxazole rsc.org |

| Polycondensation | Reaction with a di-nucleophilic comonomer (e.g., diamine, bisphenol). | Polyester, Polyamide, etc., with pendant isoxazole groups. |

| Radical Polymerization | Introduction of a vinyl or acrylate group via substitution of one or both chlorine atoms. | Polyacrylate or Polystyrene derivative with isoxazole functionality. cmu.edu |

Role in Catalyst Design and Ligand Synthesis

Chiral ligands are crucial for asymmetric catalysis, a field essential for the synthesis of enantiomerically pure pharmaceuticals. Heterocyclic scaffolds, particularly those containing nitrogen and oxygen, are prevalent in ligand design. acs.org Oxazoline-based ligands, such as PHOX (phosphinooxazoline), are widely successful in a variety of metal-catalyzed reactions. acs.org

Isoxazoles, as structural relatives of oxazolines, are also attractive candidates for ligand design. lifechemicals.com this compound provides a rigid scaffold with two distinct points for functionalization. This allows for the synthesis of novel bidentate ligands where different coordinating atoms (e.g., phosphorus, nitrogen, sulfur) can be introduced through substitution reactions at the two chloro positions. For example, reaction with a phosphine (B1218219) nucleophile at the chloromethyl position and an amino nucleophile at the C3 position could yield a novel P,N-ligand. The steric and electronic properties of such a ligand could be fine-tuned by varying the substituents, potentially leading to new catalysts with unique reactivity and selectivity in asymmetric transformations. nih.gov

Intermediate in Agrochemical Synthesis and Other Specialty Chemicals

One of the most established applications of this compound and its analogues is in the synthesis of agrochemicals. researchgate.net The isoxazole ring is a key structural motif in a number of commercially successful fungicides and herbicides. bohrium.comnih.gov The compound serves as a crucial building block, providing the core heterocyclic structure which is later elaborated to yield the final active ingredient.

For example, the structurally similar 2-chloro-5-chloromethylthiazole (B146395) is a vital intermediate for the synthesis of thiazole-based pesticides. researchgate.netsemanticscholar.orggoogle.com Similarly, this compound can be used to synthesize isoxazole-containing fungicides. The chloromethyl group is readily displaced by various nucleophiles, such as substituted phenols or anilines, to build the side chains characteristic of many agrochemical products. The C3-chloro group can also be substituted or can be essential for the biological activity of the final product. This modular approach allows for the creation of large libraries of compounds for screening and optimization of biological activity. nih.gov

Potential in Optoelectronic Material Precursors and Photoactive Compounds

Heterocyclic compounds form the backbone of many organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the heterocyclic ring are paramount to their function. Isoxazole derivatives have been investigated for applications such as fluorescent sensors and liquid crystals, indicating their potential in materials science. lifechemicals.com

Substituent effects play a critical role in tuning the optical and electronic properties of isoxazoles. rsc.org this compound offers two positions where chromophoric or electron-donating/withdrawing groups can be attached. By strategically replacing the chlorine atoms with moieties known to influence photophysical properties (e.g., aryl, carbazolyl, or triphenylamine (B166846) groups), it may be possible to design novel materials with tailored absorption and emission characteristics. The isoxazole ring itself can influence the final properties, acting as either an electron-withdrawing or -donating component depending on the nature of its substituents. This synthetic flexibility makes this compound a promising, though currently under-explored, precursor for the development of new photoactive compounds.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Chloro 5 Chloromethyl 1,2 Oxazole

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Spectroscopic methods are indispensable for determining the molecular structure of 3-Chloro-5-(chloromethyl)-1,2-oxazole. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its mass, atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For the target molecule, with a molecular formula of C4H3Cl2NO, HRMS provides an experimentally determined exact mass that can be compared against the theoretically calculated value, confirming the molecular formula with high confidence. uni.lu

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern produced by the two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a distinctive cluster of peaks for the molecular ion ([M]⁺) and its isotopologues. The [M]⁺ peak (containing two ³⁵Cl atoms) will be the most abundant, followed by the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) and the [M+4]⁺ peak (two ³⁷Cl atoms), with their relative intensities following a predictable ratio (approximately 9:6:1). This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the structure.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern. By inducing fragmentation of the molecular ion and analyzing the resulting product ions, it is possible to deduce the structural arrangement of the atoms.

Table 1: Predicted HRMS Data for this compound

| Attribute | Value |

| Molecular Formula | C₄H₃Cl₂NO |

| Calculated Monoisotopic Mass | 150.95917 Da |

| Isotopic Peak | Expected m/z |

| [M]⁺ (C₄H₃³⁵Cl₂NO) | 150.9592 |

| [M+2]⁺ (C₄H₃³⁵Cl³⁷ClNO) | 152.9562 |

| [M+4]⁺ (C₄H₃³⁷Cl₂NO) | 154.9533 |

Table 2: Plausible Mass Fragmentation Pathways

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Lost Neutral |

| 150.9592 | Loss of chloromethyl radical | C₃H₂ClNO | •CH₂Cl |

| 150.9592 | Loss of chlorine radical | C₄H₃ClNO | •Cl |

| 150.9592 | Ring cleavage | C₃H₂Cl | CClNO |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry (1D and 2D methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete structural map can be assembled.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals. A singlet corresponding to the single proton on the oxazole (B20620) ring (H-4) and another singlet for the two protons of the chloromethyl (-CH₂Cl) group. The chemical shift of these protons provides information about their local electronic environment.

The ¹³C NMR spectrum will display four signals, one for each of the unique carbon atoms in the molecule: the two carbons of the oxazole ring (C-3 and C-5), the methine carbon of the ring (C-4), and the carbon of the chloromethyl group.

Two-dimensional NMR techniques are used to confirm these assignments and establish connectivity. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment would show correlations between the protons and the carbons they are directly attached to (i.e., H-4 with C-4, and -CH₂- protons with the -CH₂Cl carbon). A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (typically over 2-3 bonds), confirming the placement of the substituents on the oxazole ring.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~6.5 | Singlet | H-4 (oxazole ring) |

| ~4.7 | Singlet | -CH₂Cl | |

| ¹³C NMR | ~158 | Singlet | C-3 (C-Cl) |

| ~170 | Singlet | C-5 (C-CH₂Cl) | |

| ~105 | Singlet | C-4 | |

| ~35 | Singlet | -CH₂Cl |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the oxazole ring and its substituents. Key expected vibrations include C-H stretching for the ring proton, C-H stretching for the chloromethyl group, C=N and C=C stretching vibrations associated with the heterocyclic ring, and N-O and C-O bond stretching. The C-Cl stretching vibrations for both the chloro group on the ring and the chloromethyl group will also be present, typically appearing in the fingerprint region of the spectrum.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3150 | C-H Stretch | Oxazole Ring C-H |

| 2950-3000 | C-H Stretch | -CH₂Cl |

| 1550-1650 | C=N Stretch | Oxazole Ring |

| 1400-1500 | C=C Stretch | Oxazole Ring |

| 1150-1250 | N-O Stretch | Oxazole Ring |

| 1000-1100 | C-O Stretch | Oxazole Ring |

| 700-800 | C-Cl Stretch | C(sp²)-Cl |

| 650-750 | C-Cl Stretch | C(sp³)-Cl |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for performing accurate quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. sums.ac.ir It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. mdpi.com This technique is well-suited for assessing the purity of this compound and identifying volatile impurities in a sample.

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. dnu.dp.ua The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification. As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. mdpi.com

Table 5: Typical GC-MS Method Parameters

| Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Isomers/Impurities

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are non-volatile or thermally unstable, making it an excellent complementary technique to GC-MS.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound is separated from impurities based on its hydrophobicity. Detection is commonly achieved using an ultraviolet-visible (UV-Vis) or diode-array detector (DAD), as the oxazole ring is expected to absorb UV light. HPLC is the method of choice for accurate quantification, where the peak area of the analyte is proportional to its concentration. This method is also highly effective for separating the target compound from potential structural isomers that may be difficult to resolve by other techniques.

Table 6: Representative HPLC Method Parameters

| Parameter | Typical Setting |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis or DAD at an appropriate wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial information, including:

Crystal System and Space Group: Defining the symmetry and periodicity of the crystal lattice.

Unit Cell Dimensions: The specific lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the this compound molecule.

Intermolecular Interactions: Identification of any hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate the packing of molecules in the solid state.

Without experimental data, a data table for the crystallographic parameters of this compound cannot be generated.

Electroanalytical Methods for Redox Behavior and Electrochemical Synthesis

Similarly, a thorough search did not yield any research focused on the electroanalytical characterization or electrochemical synthesis involving this compound. Electroanalytical techniques, such as cyclic voltammetry, differential pulse voltammetry, and chronoamperometry, are powerful tools for investigating the redox properties of a molecule. A study of this nature would reveal:

Redox Potentials: The specific potentials at which the compound undergoes oxidation or reduction.

Electron Transfer Kinetics: Information on the rate and reversibility of the electron transfer processes.

Reaction Mechanisms: Insights into the electrochemical reaction pathways, including the stability of any generated radical ions or other intermediates.

Electrochemical Synthesis Potential: The feasibility of using electrochemical methods to synthesize derivatives of this compound, which can be a greener and more efficient alternative to traditional chemical synthesis.

In the absence of such studies, a data table summarizing the electrochemical parameters (e.g., oxidation/reduction peak potentials, diffusion coefficients) for this compound cannot be provided.

Environmental Transformation Pathways and Degradation Mechanisms of 3 Chloro 5 Chloromethyl 1,2 Oxazole

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a primary abiotic degradation pathway for many organic compounds in aquatic environments. For 3-Chloro-5-(chloromethyl)-1,2-oxazole, two primary sites are susceptible to hydrolysis: the chloromethyl group and the isoxazole (B147169) ring itself. The chloromethyl group is generally susceptible to nucleophilic substitution by water, which would lead to the formation of 3-chloro-5-(hydroxymethyl)-1,2-oxazole. The rate of this reaction is influenced by pH and temperature.

The isoxazole ring can also undergo hydrolysis, particularly under strong acidic or basic conditions. This process typically involves the cleavage of the N-O bond, leading to the opening of the ring structure. The stability of the isoxazole ring is a key factor in its persistence in the environment. While specific kinetic data for this compound is unavailable, studies on other isoxazole-containing pesticides can provide insights into its potential hydrolytic stability.

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Precursor Compound | Transformation Product | Reaction Type |

| This compound | 3-Chloro-5-(hydroxymethyl)-1,2-oxazole | Hydrolysis of chloromethyl group |

| This compound | Ring-opened products | Hydrolysis of isoxazole ring |

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolysis, or degradation by sunlight, is another significant environmental fate process. In aquatic systems, this compound may undergo direct photolysis by absorbing ultraviolet radiation, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals. The isoxazole ring is known to be susceptible to photochemical reactions, which can lead to isomerization or cleavage of the ring.

In the atmosphere, volatile compounds can be degraded by gas-phase reactions with hydroxyl radicals. While the volatility of this compound is not documented, any portion that partitions to the atmosphere would likely be subject to such reactions. The atmospheric lifetime of the compound would be determined by its reaction rate with these radicals.

Biotransformation by Microbial Communities and Enzyme-Mediated Degradation

The biodegradation of organic compounds by microorganisms is a crucial process for their removal from the environment. Microbial communities in soil and water can utilize a wide range of organic compounds as sources of carbon and energy. The biotransformation of this compound could involve several enzymatic reactions.

One likely pathway is the dehalogenation of the chloromethyl group, a common initial step in the degradation of chlorinated compounds. This can be followed by the breakdown of the isoxazole ring. Various microbial enzymes, such as dehalogenases and oxygenases, could be involved in these processes. The specific microbial species and the prevailing environmental conditions would significantly influence the rate and extent of biodegradation.

Fate and Transport Mechanisms in Different Environmental Compartments

The movement and distribution of this compound in the environment are governed by its physical and chemical properties.

Soil: The compound's mobility in soil will depend on its adsorption to soil organic matter and clay particles. Compounds with high sorption coefficients tend to be less mobile and more persistent in the soil column. Leaching to groundwater could be a concern if the compound is both water-soluble and weakly sorbed.

Water: In aquatic systems, its fate will be determined by a combination of hydrolysis, photolysis, and biodegradation. It may also partition to sediment, depending on its hydrophobicity.

Air: Volatilization from soil or water surfaces could lead to its entry into the atmosphere, where it would be subject to long-range transport and atmospheric degradation processes.

Table 2: Key Parameters Influencing Environmental Fate and Transport

| Parameter | Environmental Compartment | Significance |

| Soil Adsorption Coefficient (Koc) | Soil | Determines mobility and potential for leaching. |

| Water Solubility | Water | Influences transport in surface and groundwater. |

| Vapor Pressure & Henry's Law Constant | Air | Dictates the potential for volatilization. |

| Half-life (Hydrolysis, Photolysis, Biodegradation) | Soil, Water, Air | Indicates persistence in each compartment. |

Identification and Characterization of Transformation Products and Metabolites

Identifying the breakdown products of this compound is essential for a complete environmental risk assessment, as these products may have their own toxicological properties. Based on the degradation pathways discussed, a number of potential transformation products can be anticipated.

Hydrolysis could yield 3-chloro-5-(hydroxymethyl)-1,2-oxazole and various ring-opened compounds. Photodegradation may lead to isomeric forms of the parent compound or smaller, more oxidized fragments. Microbial degradation could result in a variety of metabolites, depending on the specific enzymatic pathways involved. Advanced analytical techniques, such as mass spectrometry, would be required to identify and quantify these transformation products in environmental samples.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Research Achievements

Currently, 3-Chloro-5-(chloromethyl)-1,2-oxazole is primarily recognized as a chemical intermediate, with its basic properties cataloged. parchem.com The isoxazole (B147169) scaffold, in general, is a subject of significant research interest due to its prevalence in a wide array of biologically active compounds and functional materials. benthamdirect.comnih.govsphinxsai.comnih.govmdpi.com Key research achievements in the broader field of isoxazole chemistry that are relevant to this specific compound include the development of diverse synthetic methodologies for the isoxazole ring and the extensive exploration of the reactivity of functional groups appended to it. sphinxsai.comnih.govresearchgate.netresearchgate.net For instance, one-pot syntheses for 3-substituted 5-chloromethylisoxazoles have been developed, highlighting the accessibility of this class of compounds. researchgate.netresearchgate.net The primary understanding of this compound is as a building block, with its potential applications and reactivity profiles largely inferred from analogous structures.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The bifunctional nature of this compound presents numerous avenues for unexplored reactivity. The chloromethyl group at the C5 position is a classical electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as azides, amines, thiols, and alkoxides, thereby enabling the synthesis of diverse derivatives.

Conversely, the chloro substituent at the C3 position is generally less reactive towards nucleophilic aromatic substitution but can be activated under specific conditions or participate in transition metal-catalyzed cross-coupling reactions. This opens up possibilities for the introduction of aryl, alkyl, or other carbon-based substituents, further expanding the chemical space accessible from this precursor.

Novel synthetic opportunities lie in the selective and sequential functionalization of these two distinct chlorine atoms. For example, the development of orthogonal protection-deprotection strategies or the use of catalysts with high regioselectivity could allow for the precise construction of complex molecular architectures. Furthermore, the isoxazole ring itself can undergo various transformations, including ring-opening reactions under reductive or basic conditions, providing access to acyclic structures with multiple functional groups. nih.gov

Expanding Potential for Advanced Material and Synthetic Applications

The potential applications of this compound and its derivatives in advanced materials and as synthetic tools are significant. The isoxazole core is a known pharmacophore, and derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govespublisher.comijpca.org By using the chloromethyl handle to attach this scaffold to other bioactive molecules or pharmacophores, novel drug candidates with enhanced or dual activities could be developed.

In the realm of materials science, isoxazole-containing polymers and organic semiconductors have been investigated for their electronic and optical properties. researchgate.net The reactive sites on this compound could be utilized for polymerization or for grafting onto surfaces to create functional materials with tailored properties. Its derivatives could find use as liquid crystals, dyes, or components in organic light-emitting diodes (OLEDs). researchgate.net

As a synthetic intermediate, this compound offers a rigid, five-membered heterocyclic core that can be strategically incorporated into larger, more complex molecules. Its derivatives could serve as key building blocks in the total synthesis of natural products or in the construction of combinatorial libraries for high-throughput screening.

Challenges and Prospects in Sustainable Synthesis and Environmental Remediation Strategies

A significant challenge in the synthesis of halogenated heterocyclic compounds like this compound is the development of environmentally benign and sustainable methodologies. rsc.org Traditional halogenation methods often employ harsh reagents and produce stoichiometric amounts of waste. rsc.org Future research should focus on the use of greener halogenating agents, catalytic methods, and the use of eco-friendly solvents to minimize the environmental impact. frontiersin.orgnumberanalytics.comresearchgate.net The principles of green chemistry, such as atom economy and energy efficiency, should guide the development of new synthetic routes. frontiersin.orgresearchgate.net

The presence of chlorine atoms in the molecule also raises concerns about its persistence and potential environmental impact. Therefore, research into the biodegradability of this compound and its derivatives is warranted. Should this compound or its byproducts be identified as environmental contaminants, the development of effective remediation strategies would be crucial. Bioremediation and in-situ chemical reduction are promising approaches for the cleanup of chlorinated organic compounds. nih.govaugustmack.comnumberanalytics.comcascade-env.comnih.gov Prospectively, designing future synthetic pathways with end-of-life considerations, such as incorporating functionalities that facilitate degradation, will be an important aspect of sustainable chemistry.

Q & A

Q. What are the most reliable synthetic routes for 3-chloro-5-(chloromethyl)-1,2-oxazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of β-enamino ketoesters with hydroxylamine hydrochloride under controlled conditions. Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane or ethanol), and catalyst presence (e.g., zinc iodide for chloromethylation) critically affect yield and purity . For example, Lewis acid catalysts enhance regioselectivity during chloromethyl group introduction, as demonstrated in structurally analogous oxazole derivatives . Characterization via NMR and X-ray crystallography confirms successful synthesis, with distinct resonances for oxazole protons (δ 8.46 ppm) and chloromethyl groups .

Q. How can the reactivity of the chloromethyl group in this compound be exploited for further functionalization?

The chloromethyl group undergoes nucleophilic substitution reactions, enabling alkylation or arylation. For instance, reactions with amines or thiols in polar aprotic solvents (e.g., DMF) at 25–50°C yield secondary amines or sulfides. The leaving group ability of chlorine is enhanced by the electron-withdrawing oxazole ring, facilitating SN2 mechanisms. Kinetic studies suggest that steric hindrance from adjacent substituents may reduce reaction rates .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : NMR identifies methine protons (δ 8.46 ppm) and chloromethyl resonances (δ 4.2–4.5 ppm). NMR confirms oxazole carbons (δ 108–179 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: 1.76 Å) and dihedral angles (e.g., 158° for substituent orientation), critical for confirming regiochemistry .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., CHClNO) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?

Comparative studies show that replacing chlorine with bromine (e.g., 5-(bromomethyl) analogs) increases lipophilicity, enhancing membrane permeability but potentially reducing target specificity. Conversely, electron-withdrawing groups (e.g., nitro) improve binding to enzymes like kinases or cytochrome P450, as shown in docking simulations . A structure-activity relationship (SAR) table for analogs is below:

| Derivative | Substituent | Bioactivity (IC) | Target |

|---|---|---|---|

| 3-Chloro-5-(ClCH) | Chloromethyl | 12 µM (Kinase A) | ATP-binding site |

| 3-Bromo-5-(BrCH) | Bromomethyl | 8 µM (Kinase A) | Hydrophobic pocket |

| 3-Nitro-5-(ClCH) | Nitro | 25 µM (CYP450) | Heme domain |

Q. What strategies address regioselectivity challenges during the synthesis of polysubstituted oxazole derivatives?

Regioselectivity is controlled by steric and electronic factors. For example, β-enamino ketoesters with bulky substituents favor 5-position functionalization due to reduced steric hindrance. Computational modeling (DFT) predicts transition-state energies to optimize reaction pathways .

Q. How can researchers reconcile contradictory data on the biological activity of this compound analogs?

Discrepancies in IC values may arise from assay conditions (e.g., pH, cell line variability). Meta-analysis of dose-response curves and standardization using reference inhibitors (e.g., staurosporine for kinases) improve reproducibility .

Q. What computational tools are effective for predicting the binding modes of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) predict interactions with ATP-binding pockets or allosteric sites. QSAR models using Hammett constants (σ) for substituents correlate electronic effects with inhibitory potency .

Methodological Considerations

- Experimental Design : Use orthogonal purification (e.g., flash chromatography followed by recrystallization) to isolate high-purity samples (>95%) .

- Data Analysis : Employ multivariate statistics (e.g., PCA) to differentiate biological activity trends across analogs .

- Safety Protocols : Handle chloromethyl derivatives in fume hoods with nitrile gloves (EN 374 standard) due to alkylating agent risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.